molecular formula C11H18N2O2 B1492825 Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone CAS No. 2098090-87-8

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Cat. No. B1492825
M. Wt: 210.27 g/mol
InChI Key: QFTBATWRJDWWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol1. It is not intended for human or veterinary use and is available for research purposes1.



Synthesis Analysis

Unfortunately, the specific synthesis process for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not readily available in the search results. However, related compounds such as 2-oxa-7-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.5]nonane have been synthesized through various methods23.



Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is complex, involving a spirocyclic structure. The spirocyclic structure is a type of cyclic compound where two rings share a single atom1.



Chemical Reactions Analysis

The specific chemical reactions involving Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not available in the search results. However, related compounds have been involved in various chemical reactions, such as oxidative cyclizations4.



Physical And Chemical Properties Analysis

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone has a molecular weight of 210.27 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.


Scientific Research Applications

Discovery and Biotransformation

  • Microsomal Epoxide Hydrolase-Catalyzed Hydration

    A study highlighted the biotransformation of a spiro oxetane-containing compound, emphasizing the hydration and ring opening of the oxetane moiety. This process, catalyzed by microsomal epoxide hydrolase, underlines the metabolic stability of such compounds and their potential in pharmaceutical development (Li et al., 2016).

  • Glutathione S-Transferase-Catalyzed Formation

    Another study demonstrated the glutathione-related metabolite formation from a similar compound, highlighting a unique metabolic pathway that does not involve prior bioactivation by cytochrome P450 enzymes. This finding suggests the role of glutathione transferases in the metabolism of strained ring systems and their implications in drug metabolism (Li et al., 2019).

Synthesis and Application in Drug Discovery

  • Spirocyclic Oxetane-Fused Compounds

    The synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, offers innovative scaffolds for drug discovery. These compounds present a promising avenue for the development of new drugs due to their unique structural characteristics (Gurry et al., 2015).

  • Innovative Scaffolds for Drug Discovery

    Research into the synthesis of 6-azaspiro[4.3]alkanes provides new scaffolds for drug discovery. These compounds are synthesized from four-membered-ring ketones, showcasing the potential for creating diverse and biologically active molecules (Chalyk et al., 2017).

Chemical Transformations and Reactions

  • Novel Photochemical Transformation

    A unique photochemical reaction leading to β-lactam compounds from a related structure demonstrates the versatility and reactivity of such chemical frameworks, offering insights into new synthetic routes for pharmaceuticals (Marubayashi et al., 1992).

  • Minisci Reaction for Functionalization

    The use of the Minisci reaction to introduce oxetane or azetidine groups into heteroaromatic bases shows the compound's utility in modifying pharmaceutical agents, enhancing their properties for drug discovery applications (Duncton et al., 2009).

Safety And Hazards

The specific safety and hazard information for Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone is not available in the search results. However, it’s important to handle all chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for research on Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone are not specified in the search results. However, given its complex structure, it could be of interest in various fields such as medicinal chemistry and material science. As with any chemical compound, future research directions would likely involve further exploration of its properties, potential uses, and mechanisms of action.


properties

IUPAC Name

azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10(9-5-12-6-9)13-3-1-11(2-4-13)7-15-8-11/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTBATWRJDWWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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